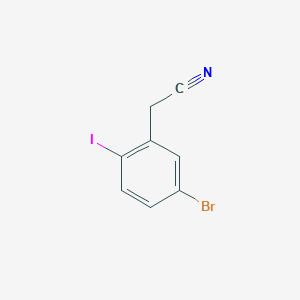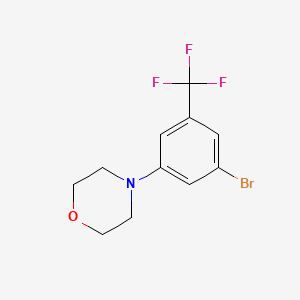
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Overview
Description
“4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” is a chemical compound with the molecular formula C11H11BrF3NO . It has a molecular weight of 374.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” is 1S/C11H11BrF3NO3S/c12-9-5-8(11(13,14)15)6-10(7-9)20(17,18)16-1-3-19-4-2-16/h5-7H,1-4H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” has a molecular weight of 374.17 . Its molecular formula is C11H11BrF3NO3S . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available sources.Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized in various studies, revealing its structural properties and potential applications. For instance, it has been used in the synthesis of antidepressant agents (Yuan, 2012) and in the construction of water-soluble neurokinin-1 receptor antagonists (Harrison et al., 2001).
Antidepressant Activities
- Investigations have explored its antidepressant activities, with tests showing promising results in mice models (Yuan, 2012).
Photophysical and Biomolecular Properties
- Research has also focused on the photophysical and biomolecular binding properties of derivatives of this compound, indicating potential applications in medical imaging or as molecular probes (Bonacorso et al., 2018).
Antitumor Activity
- Some studies have synthesized derivatives and tested their antitumor activities, showing inhibitory effects on cancer cell lines, suggesting potential in cancer research (Ji et al., 2018).
Antibacterial and Antioxidant Activities
- The compound and its derivatives have been evaluated for their antibacterial and antioxidant activities, indicating their potential use in developing new antimicrobial and antioxidant agents (S.V et al., 2019).
Novel Synthetic Approaches
- Novel synthetic approaches to create morpholine derivatives, including those incorporating the 4-(3-Bromo-5-(trifluoromethyl)phenyl) group, have been explored, contributing to advancements in organic synthesis and medicinal chemistry (D’hooghe et al., 2006).
Photoactivated Cancer Therapy
- Studies have investigated the use of derivatives in photoactivated cancer therapy methods like photothermal and photodynamic therapy, showing potential in targeted cancer treatments (Tang et al., 2019).
Safety And Hazards
The safety data sheet for “4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it’s advised to avoid letting the chemical enter drains and to prevent further spillage or leakage if it’s safe to do so .
properties
IUPAC Name |
4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBGEKVRKFAKFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydrospiro[1-benzopyran-2,3'-pyrrolidine] hydrochloride](/img/structure/B1404120.png)
![2-(Methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]amino)ethanol](/img/structure/B1404121.png)
![N-[4-(4-ethylpiperazin-1-yl)cyclohexyl]acetamide](/img/structure/B1404122.png)
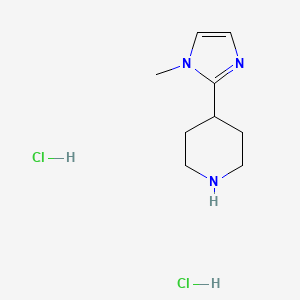
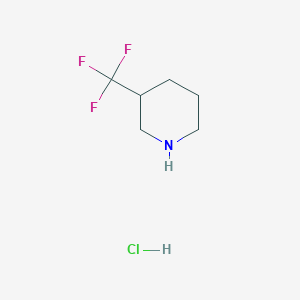
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)
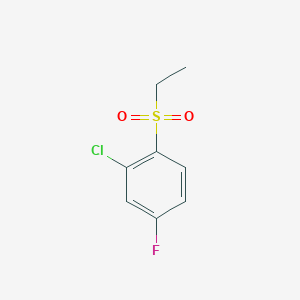
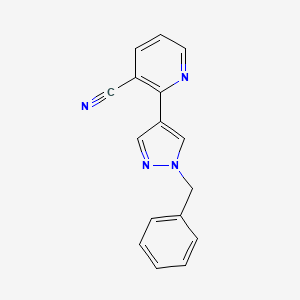

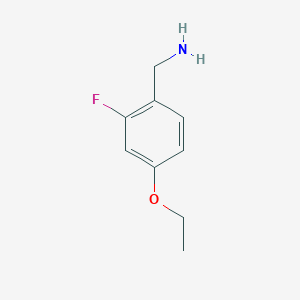
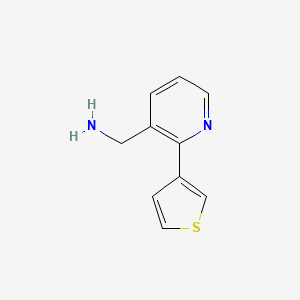
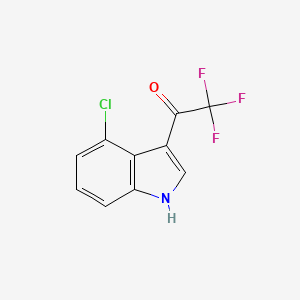
![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)
